3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrClO3 This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the ketone and carboxylic acid groups, allow the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorophenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxopropanoic acid moiety.
4-Bromo-3-chlorophenol: Contains a phenol group instead of the oxopropanoic acid group.
Benzoxazole derivatives: These compounds have a benzoxazole ring structure and exhibit different chemical properties and applications.
Uniqueness
3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid is unique due to the combination of bromine, chlorine, ketone, and carboxylic acid functional groups in a single molecule
Properties
Molecular Formula |
C9H6BrClO3 |
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Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(3-bromo-4-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GVOMEQCYYGEURN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Br)Cl |
Origin of Product |
United States |
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